
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene, which codes for the this compound protein. N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to inhibit this compound function in vitro and in vivo, making it a promising candidate for the treatment of CF. In addition to CF, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been studied for its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Wirkmechanismus
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 inhibits N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function by binding to the cytoplasmic regulatory domain of the this compound protein. This binding prevents the opening of the this compound channel, which is responsible for transporting chloride ions and water across cell membranes. By inhibiting this compound function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 reduces the excessive salt and water transport that occurs in CF, which can lead to improved lung function and reduced mucus production.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to reduce this compound-mediated chloride secretion in vitro and in vivo. In addition to its effects on this compound function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been shown to reduce inflammation and oxidative stress in the lungs of CF mice. These effects may contribute to the potential therapeutic benefits of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in CF and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. It has also been extensively studied in vitro and in vivo, making it a well-characterized tool for investigating N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function. However, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 also has some limitations. It is not specific to this compound and can inhibit other chloride channels, which may limit its usefulness in certain experiments. In addition, its effects on this compound function may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172. One area of focus is the development of more specific N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide inhibitors that can target specific mutations in the this compound gene. Another area of focus is the optimization of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 for use in clinical trials. This may involve the development of more potent and selective inhibitors, as well as the optimization of dosing and delivery strategies. Finally, there is a need for further research on the effects of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in other diseases, such as COPD and secretory diarrhea, to determine its potential therapeutic applications beyond CF.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to produce N-(2-chlorobenzyl)-2-fluorobenzaldehyde. This intermediate is then reacted with indole-3-acetic acid to form N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-1H-indol-1-yl)acetamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to produce the final product, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJZQUPMWJDLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

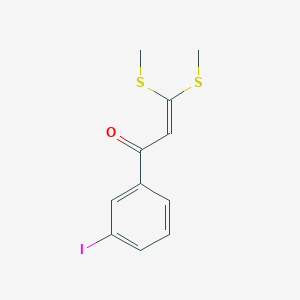
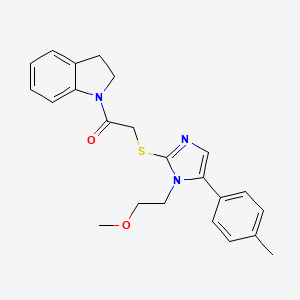
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)
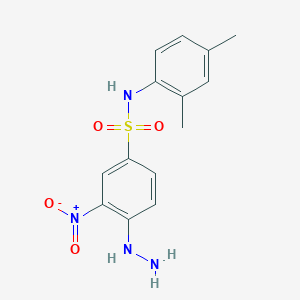
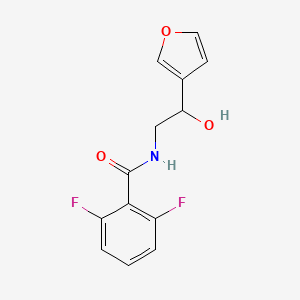
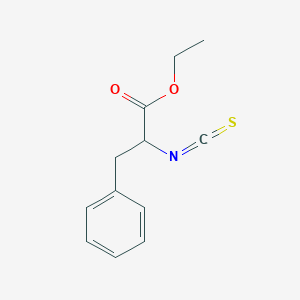

![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

